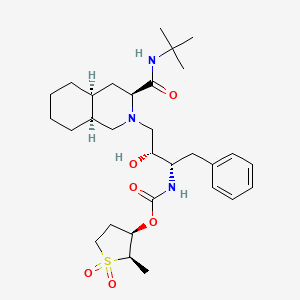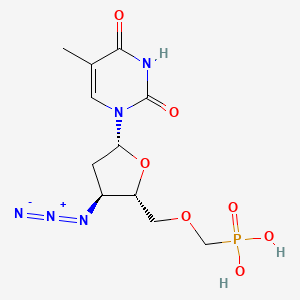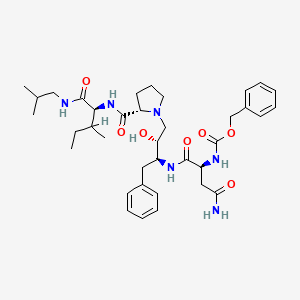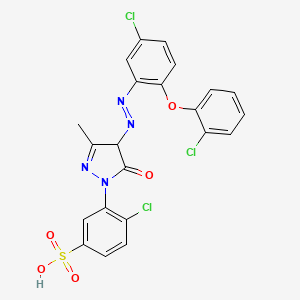
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the triazine ring and the phenyl-pyrrole substituent contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with 1-phenyl-1H-pyrrole. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane and a catalyst like aluminum chloride . The reaction mixture is maintained at low temperatures to ensure the selective substitution of the chlorine atoms at the 2 and 4 positions of the triazine ring.
Analyse Chemischer Reaktionen
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. The phenyl-pyrrole substituent enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets . These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- can be compared with other triazine derivatives such as:
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A widely used intermediate in the synthesis of herbicides and reactive dyes.
2,4-Dichloro-6-phenyl-1,3,5-triazine: Similar in structure but lacks the pyrrole substituent, affecting its reactivity and applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the plastics industry.
The unique combination of the triazine ring and the phenyl-pyrrole substituent in 1,3,5-Triazine, 2,4-dichloro-6-(1-phenyl-1H-pyrrol-2-yl)- imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
35252-63-2 |
|---|---|
Molekularformel |
C13H8Cl2N4 |
Molekulargewicht |
291.13 g/mol |
IUPAC-Name |
2,4-dichloro-6-(1-phenylpyrrol-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C13H8Cl2N4/c14-12-16-11(17-13(15)18-12)10-7-4-8-19(10)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
XXAHRNBZYOZXOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=CC=C2C3=NC(=NC(=N3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)


![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)




![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
